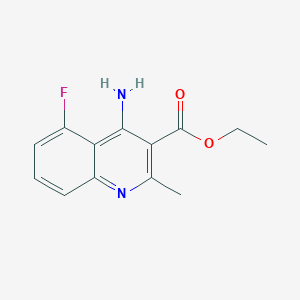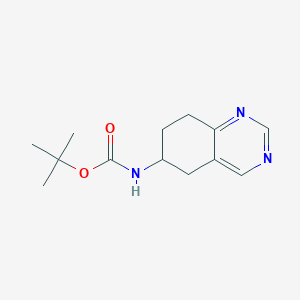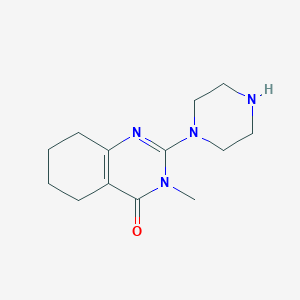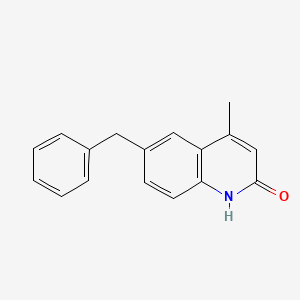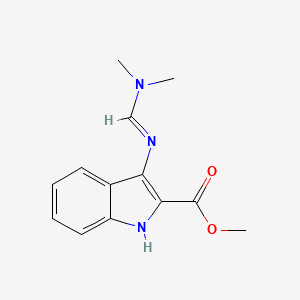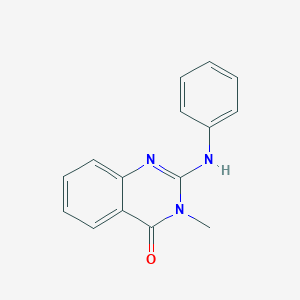
3-Methyl-2-(phenylamino)quinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under specific conditions. For instance, the reaction can be catalyzed by graphene oxide nanosheets in an aqueous medium at room temperature . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves scalable and efficient synthetic routes. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction media, is preferred to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions include a variety of quinazolinone derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position.
3-Methylquinazolin-4(3H)-one: Similar structure but lacks the phenylamino group at the 2-position.
2-(Phenylamino)quinazolin-4(3H)-one: Similar structure but lacks the methyl group at the 3-position
Uniqueness
3-Methyl-2-(phenylamino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group at the 3-position and the phenylamino group at the 2-position. This unique combination of substituents enhances its potential biological activities and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
14505-32-9 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-anilino-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-18-14(19)12-9-5-6-10-13(12)17-15(18)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17) |
Clé InChI |
WCNNTBXUIZGZPI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


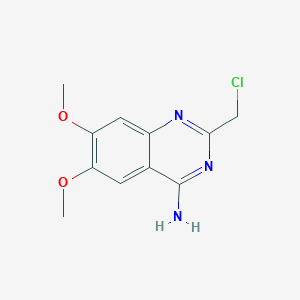
![5-(3-Chlorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B15066501.png)
![3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
